Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate is a chemical compound known for its unique structure and properties. It contains a cyclopropane ring, a trifluoromethyl group, and a methanesulfonate ester, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate typically involves the reaction of cyclopropanemethanol with 4-(trifluoromethyl)phenol in the presence of a suitable base and a methanesulfonyl chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and advanced purification techniques ensures the production of high-quality this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve specific solvents and temperature control .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted alcohols, ketones, and carboxylic acids, which are valuable intermediates in pharmaceutical and agrochemical synthesis .
Scientific Research Applications
Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Cyclopropanemethanol, 1-(trifluoromethyl)-, 1-methanesulfonate
- Trifluoromethyl ketones
- Trifluoromethylated aromatic compounds
Uniqueness
Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate is unique due to its combination of a cyclopropane ring and a trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H15F3O4S |
---|---|
Molecular Weight |
324.32 g/mol |
IUPAC Name |
[1-[[4-(trifluoromethyl)phenoxy]methyl]cyclopropyl]methyl methanesulfonate |
InChI |
InChI=1S/C13H15F3O4S/c1-21(17,18)20-9-12(6-7-12)8-19-11-4-2-10(3-5-11)13(14,15)16/h2-5H,6-9H2,1H3 |
InChI Key |
WBRZKRXYEQOTPN-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1(CC1)COC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.